molecular formula C20H20BrN3O2S B2995972 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide CAS No. 422287-00-1

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide

Cat. No.: B2995972
CAS No.: 422287-00-1
M. Wt: 446.36
InChI Key: PFXSHLQAFWACQM-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic aromatic system with a sulfanylidene (C=S) group at position 2 and a bromo substituent at position 6 of the quinazolinone core. Quinazolinones are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial effects . The bromo substituent likely enhances electrophilic reactivity, while the sulfanylidene group may participate in hydrogen bonding or metal coordination, influencing target binding .

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c1-2-3-10-22-18(25)14-6-4-13(5-7-14)12-24-19(26)16-11-15(21)8-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXSHLQAFWACQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide is a synthetic compound belonging to the quinazolinone class, characterized by its complex structure that includes a quinazolinone core, a bromine atom, and a benzamide moiety. This compound has garnered interest due to its potential biological activities, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide is C22H24BrN4O2SC_{22}H_{24}BrN_{4}O_{2}S, with a molecular weight of 481.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H24BrN4O2S
Molecular Weight481.4 g/mol
PurityTypically >95%
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer metabolism, leading to potential antitumor properties. The unique combination of bromine and sulfur in its structure may enhance its binding affinity to these targets, thereby modulating various biological processes such as cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide exhibit significant antitumor effects. For instance, studies have shown that quinazolinone derivatives can effectively inhibit the proliferation of cancer cells in vitro.

In a study involving various human lung cancer cell lines (A549, HCC827, NCI-H358), compounds exhibiting similar structural features demonstrated IC50 values indicating potent antitumor activity:

CompoundCell LineIC50 (μM)
Compound 5A5492.12
Compound 6HCC8275.13
Compound 8NCI-H3580.85

These findings highlight the potential of quinazolinone derivatives as promising candidates for cancer therapy.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate significant antimicrobial activity:

CompoundBacterial StrainMIC (mg/mL)
Compound 4dE. coli6.72
Compound 4hS. aureus6.63

These results suggest that derivatives of quinazolinone may serve as effective antimicrobial agents, potentially useful in treating infections caused by resistant strains.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various quinazolinone derivatives, including those similar to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide:

  • Antitumor Efficacy : A study demonstrated that specific derivatives exhibited high cytotoxicity against lung cancer cell lines through mechanisms involving apoptosis induction.
  • Antimicrobial Testing : Another research highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as alternatives to traditional antibiotics.
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory properties of similar compounds, revealing significant reductions in carrageenan-induced edema.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

6-Bromo-2-(2-(4-N,N-dimethylaminobenzylidene)hydrazinyl)methyl)-3-(naphthalene-2-yl)quinazolin-4(3H)-one (6a) Structural Differences: Replaces the N-butylbenzamide group with a naphthalene moiety and introduces a hydrazinyl-linked benzylidene group. Reported to exhibit anti-inflammatory activity via COX-2 inhibition .

TD-8954 (Piperidine-linked benzimidazole derivative) Structural Differences: Substitutes the quinazolinone core with a benzimidazole ring and incorporates piperidine-carboxylic acid esters. Functional Impact: Shows potent gastric acid secretion inhibition due to proton pump targeting, a mechanism distinct from quinazolinones .

Methyl Violet (Triphenylmethane dye) Structural Differences: Lacks the quinazolinone core; features a triarylmethane structure with amine groups.

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Quinazolinone 6-Bromo, 2-sulfanylidene, N-butylbenzamide Kinase inhibition (hypothesized)
Compound 6a Quinazolinone 6-Bromo, naphthalene, hydrazinyl Anti-inflammatory
TD-8954 Benzimidazole Piperidine esters Proton pump inhibition
Methyl Violet Triphenylmethane N,N-dimethylaniline groups Antimicrobial

Research Findings and Mechanistic Insights

  • Target Compound vs. Compound 6a: Both share the 6-bromo-quinazolinone scaffold, but the N-butylbenzamide in the target compound may improve blood-brain barrier penetration compared to 6a’s naphthalene group. The sulfanylidene group in the target compound could offer stronger thiol-mediated binding to cysteine residues in kinases than 6a’s hydrazine linker .
  • Target Compound vs. TD-8954: TD-8954’s benzimidazole core is more rigid, favoring interactions with proton pumps, whereas the quinazolinone’s planar structure in the target compound may better fit kinase ATP-binding pockets .
  • Synthetic Accessibility: The target compound’s synthesis likely involves bromination of quinazolinone precursors and subsequent coupling with N-butylbenzamide, analogous to methods described for Compound 6a .

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